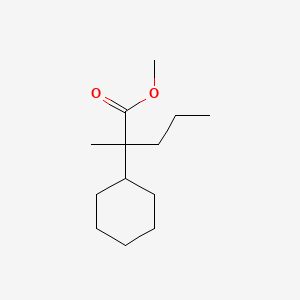![molecular formula C19H20N2O2 B13804272 N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions.
Substitution Reaction: The 4-ethylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction, where the benzoxazole derivative is reacted with butanoyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant agent, providing protection in various seizure models.
Neuroinflammation: It has been studied for its ability to prevent amyloid beta-induced neuroinflammation and memory impairment by inhibiting specific molecular pathways.
Cancer Research: The compound has demonstrated anti-tumor activity by inhibiting lung metastasis and cancer cell proliferation.
Mécanisme D'action
The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide involves its interaction with specific molecular targets and pathways:
Inhibition of CHI3L1: The compound inhibits chitinase 3-like 1 (CHI3L1), a protein involved in neuroinflammation and cancer progression.
Modulation of NF-κB Pathway: It prevents the activation of the NF-κB pathway, reducing the expression of inflammatory proteins and amyloidogenic proteins.
Anticonvulsant Activity: The compound interacts with GABA receptors, enhancing their inhibitory effects and providing protection against seizures.
Comparaison Avec Des Composés Similaires
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide can be compared with other benzoxazole derivatives:
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: This compound has similar structural features but differs in its nitrobenzamide moiety, which may result in different biological activities.
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-ethylphenyl)butanamide: Known for its nootropic effects, this compound has a different mechanism of action, primarily enhancing cognitive functions.
The uniqueness of this compound lies in its diverse biological activities and potential therapeutic applications in neuroinflammation, epilepsy, and cancer research.
Propriétés
Formule moléculaire |
C19H20N2O2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide |
InChI |
InChI=1S/C19H20N2O2/c1-3-5-18(22)20-15-10-11-16-17(12-15)23-19(21-16)14-8-6-13(4-2)7-9-14/h6-12H,3-5H2,1-2H3,(H,20,22) |
Clé InChI |
MLVTUROPYGBNEM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)

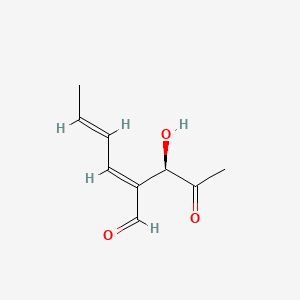
![Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-](/img/structure/B13804209.png)
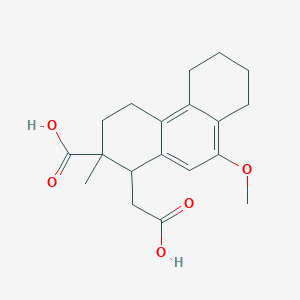
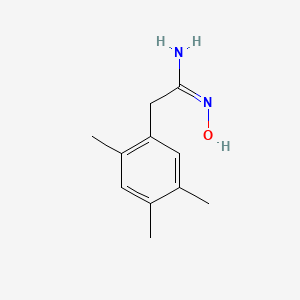
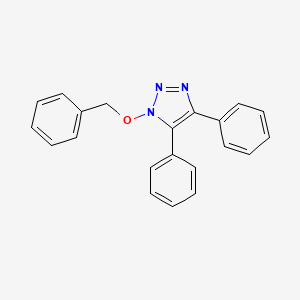

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
